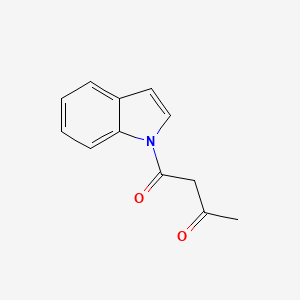
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile
Descripción general
Descripción
“3-(4-Hydroxy-3-methyl-phenyl)propanenitrile” is an organic compound with the molecular formula C10H11NO . It is a type of nitrile, which is a class of organic compounds that contain a cyano functional group (C≡N). The compound is characterized by the presence of a hydroxy group (-OH) and a methyl group (-CH3) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(4-Hydroxy-3-methyl-phenyl)propanenitrile” consists of a phenyl ring with a hydroxy group (-OH) and a methyl group (-CH3) attached to it. The phenyl ring is further connected to a propanenitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Hydroxy-3-methyl-phenyl)propanenitrile” include a density of 1.1±0.0 g/cm3, a boiling point of 357.2±0.0 °C at 760 mmHg, and a flash point of 169.8±0.0 °C . It has a molar refractivity of 46.7±0.0 cm3, a polar surface area of 44 Å2, and a molar volume of 146.7±0.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
3-(4-hydroxy-3-methylphenyl)propanenitrile is often used as a starting material or intermediate in the synthesis of other chemical compounds . Its structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the field of synthetic chemistry .
Antimicrobial Activity
This compound has been studied for its potential antimicrobial activity. In one study, a variety of novel phenyl propanenitrile conjugated triazole compounds were developed, and some of these compounds exhibited promising antimicrobial activity . This suggests that 3-(4-hydroxy-3-methylphenyl)propanenitrile could be used as a starting point for the development of new antimicrobial agents .
Pharmaceutical Research
Due to its potential antimicrobial activity, 3-(4-hydroxy-3-methylphenyl)propanenitrile could be of interest in pharmaceutical research. It could be used to develop new drugs to treat bacterial infections, particularly those caused by drug-resistant strains .
Material Science
The unique structure of 3-(4-hydroxy-3-methylphenyl)propanenitrile could make it useful in the field of material science. For example, it could be used in the synthesis of new materials with unique properties .
Agriculture
If the antimicrobial properties of 3-(4-hydroxy-3-methylphenyl)propanenitrile can be confirmed and harnessed, it could potentially be used in the agriculture industry as a pesticide or fungicide .
Environmental Science
In environmental science, 3-(4-hydroxy-3-methylphenyl)propanenitrile could be used in studies investigating the fate and transport of similar organic compounds in the environment .
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKXUMPVHDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279408 | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22516-99-0 | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22516-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methylbenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



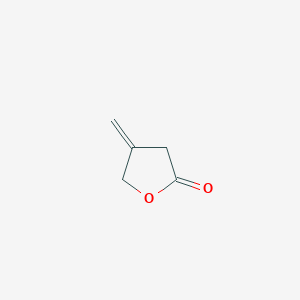

![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
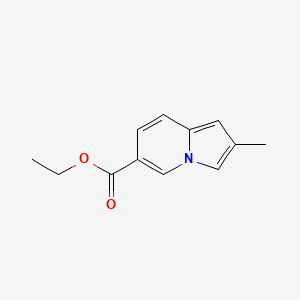
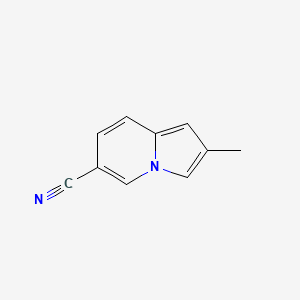
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)


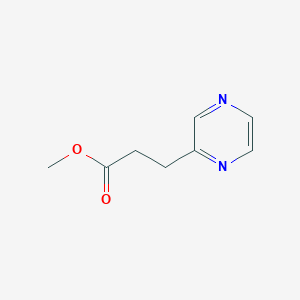
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
